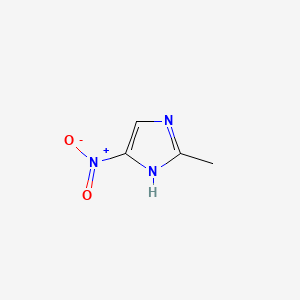

2-Methyl-5-nitroimidazole

Cat. No. B7763840

Key on ui cas rn:

100215-29-0

M. Wt: 127.10 g/mol

InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04209631

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Seven

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while constantly stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a glass bottle of 750 ml, provided with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

gradually introduced in such a way

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 120°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a highly exothermic reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to about 50°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

if a too violent course of the reaction in the first stage

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Then, after several minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as the intensity of the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added up to exhaustion of the entire quantity of 50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reflux condenser was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature raised to 130°-150°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for complete cooling and in a known manner, by means of neutralization with ammonia water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC(=CN1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.5 g | |

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04209631

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Seven

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while constantly stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a glass bottle of 750 ml, provided with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

gradually introduced in such a way

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 120°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a highly exothermic reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to about 50°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

if a too violent course of the reaction in the first stage

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Then, after several minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as the intensity of the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added up to exhaustion of the entire quantity of 50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reflux condenser was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature raised to 130°-150°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for complete cooling and in a known manner, by means of neutralization with ammonia water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC(=CN1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.5 g | |

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |